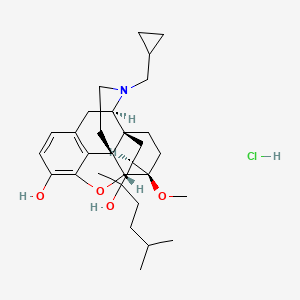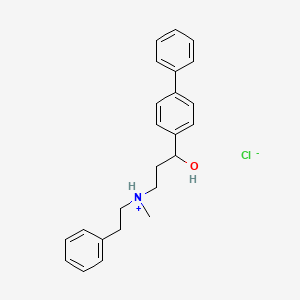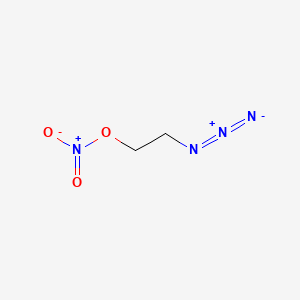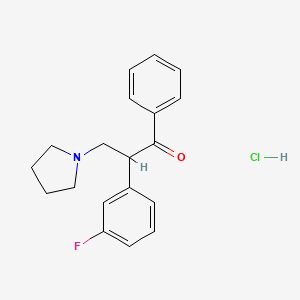
(Acryloyloxy)(triethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Acryloyloxy)(triethyl)stannane is an organotin compound that features an acryloyloxy group attached to a triethylstannane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Acryloyloxy)(triethyl)stannane typically involves the reaction of acryloyl chloride with triethylstannane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The general reaction scheme is as follows:
Acryloyl chloride+TriethylstannaneTriethylaminethis compound+Hydrochloric acid
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis apply. These methods often involve continuous flow processes to ensure efficient and scalable production. Continuous flow processes are advantageous due to their ability to control reaction conditions precisely and minimize side reactions .
Análisis De Reacciones Químicas
Types of Reactions
(Acryloyloxy)(triethyl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The acryloyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the acryloyloxy group under basic conditions.
Major Products Formed
Oxidation: Tin oxides and acrylate derivatives.
Reduction: Reduced tin species and acrylate derivatives.
Substitution: Substituted organotin compounds with various functional groups.
Aplicaciones Científicas De Investigación
(Acryloyloxy)(triethyl)stannane has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers with unique properties.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives.
Biomedical Research: Organotin compounds, including this compound, are studied for their potential use in drug delivery systems and as anticancer agents.
Mecanismo De Acción
The mechanism of action of (Acryloyloxy)(triethyl)stannane involves its interaction with molecular targets through its tin center and acryloyloxy group. The tin center can coordinate with various ligands, while the acryloyloxy group can undergo polymerization or other chemical transformations. These interactions can affect cellular pathways and molecular processes, making the compound useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin Hydride: Another organotin compound with similar reactivity but different applications.
Trimethyltin Chloride: A compound with a different alkyl group but similar chemical properties.
Methacryloyloxyethyltrimethylammonium Chloride: A related compound used in polymer synthesis.
Uniqueness
(Acryloyloxy)(triethyl)stannane is unique due to its combination of an acryloyloxy group and a triethylstannane moiety, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in polymer chemistry and materials science, distinguishing it from other organotin compounds .
Propiedades
Número CAS |
51248-79-4 |
|---|---|
Fórmula molecular |
C9H18O2Sn |
Peso molecular |
276.95 g/mol |
Nombre IUPAC |
triethylstannyl prop-2-enoate |
InChI |
InChI=1S/C3H4O2.3C2H5.Sn/c1-2-3(4)5;3*1-2;/h2H,1H2,(H,4,5);3*1H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
NLTRLQSEZRUEGY-UHFFFAOYSA-M |
SMILES canónico |
CC[Sn](CC)(CC)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



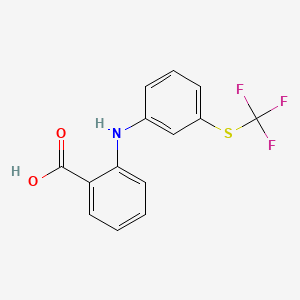
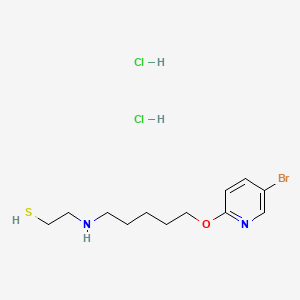

![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)
![Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14654511.png)

![2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine](/img/structure/B14654530.png)
